4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone
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Overview
Description
4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone is a chemical compound that has been studied in various contexts due to its potential applications in pharmaceuticals and other industries. It is structurally related to several compounds that have been synthesized and characterized in recent research. For instance, it shares a similar benzophenone backbone with compounds studied for their neuroleptic properties, UV filter transformation behaviors, and antimicrobial activities .
Synthesis Analysis
The synthesis of related benzophenone derivatives often involves multi-step reactions, including N-dealkylation, oxidation
Scientific Research Applications
Reactivity and Chemical Behavior
4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone shows unique reactivity due to its structural components. For instance, in a study exploring the reactivity of pseudoaromatic compounds, it was found that 2-fluorotropone reacts quantitatively with piperidine, showing a lower free energy of activation compared to similar compounds (Pietra & Cima, 1971). This highlights the unique reactivity of fluorine-substituted compounds in the presence of amines like piperidine.
Synthesis and Industrial Applications
The compound has been involved in the synthesis of various industrial-scale chemicals. For example, a study described a selective synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, demonstrating its potential for large-scale industrial applications (Karrer, Meier, & Pascual, 2000).
Medical and Biological Research
In the field of medical and biological research, derivatives of benzophenone, including those with chloro and fluoro substituents, have been studied for their antiproliferative activity. A study found that certain benzophenone compounds with fluoro and chloro groups showed significant activity against Dalton's lymphoma ascites tumor growth (Al‐Ghorbani et al., 2016).
Material Science and Polymer Research
In material science, derivatives of benzophenone, including those with fluoro and chloro groups, have been used in the development of proton exchange membranes. A study detailed the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 4-chloro-4′-fluorobenzophenone, which were tested for their proton conductivity (Ghassemi, Ndip, & McGrath, 2004).
Safety And Hazards
The compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUYXNTVMDKDJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642709 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone | |
CAS RN |
898775-50-3 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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